molecular formula C23H19N3O2S3 B2477710 (E)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-benzylthiazol-2-yl)propanamide CAS No. 300819-28-7

(E)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-benzylthiazol-2-yl)propanamide

Cat. No. B2477710
CAS RN: 300819-28-7
M. Wt: 465.6
InChI Key: VHYODHFSMTTYHD-XMHGGMMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-benzylthiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C23H19N3O2S3 and its molecular weight is 465.6. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-benzylthiazol-2-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-benzylthiazol-2-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of Matrix Metalloproteinases (MMPs)

Research by Incerti et al. (2018) explored derivatives combining benzisothiazole and 4-thiazolidinone, focusing on their effectiveness in affecting inflammatory processes. These compounds, including variants of the specified molecule, were found to have appreciable anti-inflammatory potential and the ability to inhibit matrix metalloproteinases (MMPs), specifically MMP-9 at nanomolar levels, indicating potential wound healing effects (Incerti et al., 2018).

Antimicrobial Properties

A study conducted by Frolov et al. (2017) synthesized and analyzed the antimicrobial activity of similar compounds. They found that certain derivatives demonstrated activity against Staphylococcus aureus, suggesting potential as antimicrobial agents (Frolov et al., 2017).

Anticancer Activity

Havrylyuk et al. (2010) reported on the antitumor screening of novel 4-thiazolidinones with a benzothiazole moiety. These compounds showed anticancer activity on various cancer cell lines, including leukemia, melanoma, and breast cancer, highlighting the potential of these derivatives in cancer therapy (Havrylyuk et al., 2010).

Anti-Inflammatory and Antiangiogenic Effects

Chandrappa et al. (2010) synthesized novel thioxothiazolidin-4-one derivatives and investigated their effects against mouse Ehrlich Ascites Tumor. They found significant reductions in tumor volume and cell number, along with strong antiangiogenic effects, indicating potential applications in anticancer therapy (Chandrappa et al., 2010).

properties

IUPAC Name

3-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-benzyl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2S3/c27-20(25-22-24-15-18(30-22)13-16-7-3-1-4-8-16)11-12-26-21(28)19(31-23(26)29)14-17-9-5-2-6-10-17/h1-10,14-15H,11-13H2,(H,24,25,27)/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYODHFSMTTYHD-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CCN3C(=O)C(=CC4=CC=CC=C4)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CCN3C(=O)/C(=C\C4=CC=CC=C4)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-benzylthiazol-2-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.